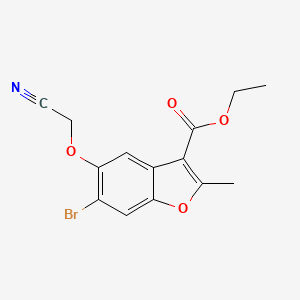

Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Beschreibung

Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a bromine atom at the C6 position, a methyl group at C2, and a cyanomethoxy substituent at C3. The ethyl ester at the C3 position enhances its lipophilicity, which may influence pharmacokinetic properties. Benzofuran derivatives are widely studied for their biological activities, including cytotoxic, antifungal, and antibacterial effects . Structural analogs often vary in substituent type, halogenation patterns, and ester groups, which directly impact their physicochemical and biological profiles .

Eigenschaften

IUPAC Name |

ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-3-18-14(17)13-8(2)20-11-7-10(15)12(6-9(11)13)19-5-4-16/h6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKBWMEQXSBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzofuran, followed by the introduction of the cyanomethoxy group through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromine atom or the nitrile group.

Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

Research indicates that benzofuran derivatives exhibit notable pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate may serve as a lead compound in the development of new therapeutic agents targeting various diseases. For instance, related compounds have shown promise in modulating biological pathways involved in cancer progression and inflammation .

Case Studies

In a study evaluating the pharmacological properties of benzofuran derivatives, compounds similar to this compound were found to interact with specific receptors and enzymes, demonstrating efficacy in preclinical models. These findings suggest that this compound could be further investigated for its potential therapeutic applications .

Organic Synthesis

Reactivity and Synthesis

The unique functional groups present in this compound allow for diverse synthetic pathways. It can act as an intermediate in the synthesis of more complex molecules, particularly in the development of novel benzofuran-based compounds. The compound's synthesis typically involves multi-step procedures starting from readily available precursors, utilizing optimized reaction conditions to enhance yield and purity.

Synthetic Applications

In organic synthesis, this compound can be employed to introduce the benzofuran moiety into larger molecular frameworks. Its ability to undergo various chemical transformations makes it valuable for creating libraries of related compounds for drug discovery.

Materials Science

Potential Applications in Materials

this compound may also find applications in materials science due to its unique chemical properties. The incorporation of benzofuran derivatives into polymer matrices can enhance material performance by imparting desirable characteristics such as thermal stability and mechanical strength.

Research Insights

Recent studies have explored the use of benzofuran derivatives in developing advanced materials for electronics and photonics. The optical properties of these compounds can be tailored for specific applications, such as light-emitting devices or sensors.

Wirkmechanismus

The mechanism of action of Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, molecular properties, and reported activities.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The cyanomethoxy group in the target compound is strongly electron-withdrawing, which may reduce metabolic degradation compared to electron-donating groups like diethylaminoethoxy (Compound 5) .

- Aryl vs. In contrast, alkyl or acyloxy groups (e.g., 2,2-dimethylpropanoyloxy in ) may increase steric bulk, affecting solubility.

- Biological Activity: Compounds with aminoalkoxy substituents (e.g., Compound 5) show pronounced antifungal and cytotoxic activities, likely due to increased membrane permeability and basicity . The absence of such groups in the target compound suggests its activity profile may differ.

Halogenation Patterns

- Bromine Position: Bromine at C6 (target compound) is conserved in many analogs (e.g., ), whereas halogenation at C4 (e.g., methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate in ) reduces cytotoxicity compared to non-halogenated precursors .

- Multi-Halogenation : Derivatives with multiple halogens (e.g., dibromoacetyl groups in ) exhibit lower cytotoxicity, suggesting that excessive halogenation may hinder cellular uptake .

Ester Group Modifications

- Ethyl vs.

- Methoxyethyl Esters : Analogs with 2-methoxyethyl esters (e.g., ) introduce ether oxygen atoms, improving aqueous solubility but possibly reducing metabolic stability .

Structural Insights from Crystallography

- X-ray crystallography (e.g., compound VI in ) reveals that halogen and acyloxy substituents influence molecular packing and hydrogen bonding. The cyanomethoxy group’s linear geometry (due to −CN) may favor specific crystal lattice arrangements, though experimental data for the target compound are lacking .

Biologische Aktivität

Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a member of the benzofuran family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a bromine atom, a cyanomethoxy group, and a carboxylate ester, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for interactions with various biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the cyanomethoxy group enables the compound to participate in biochemical pathways, potentially acting as an enzyme inhibitor or receptor modulator.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, altering signaling pathways that affect cellular responses.

Biological Activities

Research has indicated several biological activities associated with benzofuran derivatives, including:

- Antioxidant Activity : Benzofuran compounds have been shown to exhibit strong antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activities of this compound

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives similar to this compound:

-

Study on Antioxidant Properties :

- A study demonstrated that benzofuran derivatives possess significant antioxidant capabilities, reducing oxidative stress markers in cellular models.

-

Antimicrobial Evaluation :

- Research indicated that compounds within this family exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

-

Anti-cancer Activity :

- In vitro studies showed that certain benzofuran derivatives could induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing Ethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Bromination of a benzofuran precursor under controlled conditions (e.g., using NBS in DMF at 0–25°C) to introduce the bromine substituent.

- Step 2 : Introduction of the cyanomethoxy group via nucleophilic substitution or coupling reactions (e.g., using KCN or cyanomethyl chloride in anhydrous THF).

- Step 3 : Esterification or functionalization of the carboxylate group using ethanol under acidic conditions.

Optimization : Reaction parameters such as temperature (e.g., 60–80°C for substitution steps), solvent polarity (polar aprotic solvents enhance nucleophilicity), and catalyst selection (e.g., pyridine for esterification) are critical for yield and purity .

Monitoring : Thin-layer chromatography (TLC) and H/C NMR are used to track intermediates and confirm regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integrity. For example, the cyanomethoxy group’s protons appear as a singlet near δ 4.5–5.0 ppm .

- IR Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1720 cm (ester C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 396.02 for CHBrNO) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

Advanced Research Questions

Q. How do substituents (e.g., bromine, cyanomethoxy) influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Bromine : Enhances electrophilicity at the 6-position, enabling Suzuki couplings or SNAr reactions. It also increases lipophilicity, impacting membrane permeability in biological assays .

- Cyanomethoxy : The electron-withdrawing nitrile group stabilizes intermediates in nucleophilic substitutions. Its steric bulk may hinder interactions with flat binding pockets (e.g., enzyme active sites) .

- Comparative Studies : Replace bromine with chlorine or cyanomethoxy with methoxy to assess halogen effects on binding affinity (see table below) :

| Compound Modification | Impact on Reactivity/Bioactivity |

|---|---|

| Br → Cl at C6 | Reduced electrophilicity; lower cytotoxicity |

| Cyanomethoxy → Methoxy | Decreased electron-withdrawing effects |

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR with IR and MS to confirm functional groups. For example, an unexpected δ 7.2 ppm peak in H NMR could indicate residual solvent (e.g., DMF) rather than aromatic protons .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

- Isolation of Byproducts : Chromatographically separate side products (e.g., di-substituted derivatives) and analyze individually to rule out signal overlap .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the ester group and hydrophobic interactions with the benzofuran core .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) to identify critical residues for binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .

Data-Driven Research Considerations

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for bromination steps, reducing side-product formation .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress in real time .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate high-purity product (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.